Cas no 92999-29-6 (Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-)
Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-
- (S)-HPMPA,(9-(3-HYDROXY-2-PHOSPHONOMETHOXYPROPYL)ADENINE)
- 9-[(S)-3-Hydroxy-2-(phosphonomethoxy)propyl]adenine
- HPMPA
- GS 0577
- (s)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine
- SCHEMBL385752
- A848833
- CHEMBL286534
- Q15411034
- ({[(2s)-1-(6-amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid
- 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine
- (S)-(3-(6-amino-9H-purin-9-yl)-1-hydroxypropan-2-yloxy)methylphosphonic acid
- (S)-HPMPA
- AKOS027325360
- UNII-CJC8PO1KQ3
- 9-[(2S)-3-Hydroxy-2-phosphonylmethoxylpropyl]adenine
- N-(2-Phosphonomethoxyethyladenine)
- (S)-(((1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid
- (S)-(((1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonicacid
- CJC8PO1KQ3
- DTXSID20239219
- [(1S)-1-[(6-aminopurin-9-yl)methyl]-2-hydroxy-ethoxy]methylphosphonic acid
- PHOSPHONIC ACID, P-(((1S)-2-(6-AMINO-9H-PURIN-9-YL)-1-(HYDROXYMETHYL)ETHOXY)METHYL)-
- 9-((S)-3-HYDROXY-2-(PHOSPHONOMETHOXY)PROPYL)ADENINE
- GS57
- GLXC-26599
- GS 0577; HPMPA;(S)-(((1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid
- PHOSPHONIC ACID, (((1S)-2-(6-AMINO-9H-PURIN-9-YL)-1-(HYDROXYMETHYL)ETHOXY)METHYL)-
- Phosphonic acid, ((2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy)methyl)-, (S)-
- 92999-29-6
- 9-(3-Hydroxy-2-phosphonomethoxypropyl)adenine
- [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
-
- Inchi: 1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18)/t6-/m0/s1
- InChI Key: FRPXSOOHWNMLPH-LURJTMIESA-N
- SMILES: P(CO[C@H](CO)CN1C=NC2=C(N)N=CN=C12)(=O)(O)O
Computed Properties
- Exact Mass: 303.07325556g/mol
- Monoisotopic Mass: 303.07325556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 157Ų
Experimental Properties
- Density: 1.91±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 255-257 ºC
- Solubility: Slightly soluble (11 g/l) (25 º C),
Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM138758-1g |
(S)-(((1-(6-amino-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid |
92999-29-6 | 95% | 1g |
$1262 | 2021-08-05 | |
| Chemenu | CM138758-1g |
(S)-(((1-(6-amino-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid |
92999-29-6 | 95% | 1g |
$1262 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749458-1g |
(s)-(((1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid |
92999-29-6 | 98% | 1g |
¥14196.00 | 2024-04-25 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY422693-0.1g |
(S)-[[[1-(6-Amino-9H-purin-9-yl)-3-hydroxy-2-propyl]oxy]methyl]phosphonic Acid |
92999-29-6 | ≥95% | 0.1g |
¥17991.00 | 2025-04-11 | |
| Ambeed | A703128-50mg |
(S)-(((1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid |
92999-29-6 | 95+% | 50mg |
$477.0 | 2025-04-15 | |
| Ambeed | A703128-250mg |
(S)-(((1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonic acid |
92999-29-6 | 95+% | 250mg |
$1433.0 | 2025-04-15 |
Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]- Suppliers
Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]- Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-
Phosphonic acid, P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-: A Comprehensive Overview
Phosphonic acid, P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-, identified by its CAS number 92999-29-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and therapeutic interventions. The intricate molecular architecture of this phosphonate derivative includes a chiral center and a purine moiety, which contribute to its distinct chemical and biological properties.
The< strong>name of this compound provides valuable insights into its chemical composition. The presence of "phosphonic acid" indicates the incorporation of a phosphonate group, which is known for its stability and versatility in forming coordination complexes with metal ions. This feature makes it particularly useful in the development of metal-based pharmaceuticals and catalysts. Additionally, the suffix "-methyl-" suggests the presence of a methyl group, which often serves as a substituent to enhance solubility and metabolic stability.
The< strong>purine moiety within the molecule is another critical feature that underscores its relevance in medicinal chemistry. Purines are fundamental components of nucleic acids and have been extensively studied for their pharmacological properties. The specific substitution pattern in this compound, involving an amino group at position 6 and a chiral ethoxy)methyl group at position 1, further highlights its potential as a building block for more complex drug molecules.
In recent years, there has been growing interest in the development of phosphonate-based compounds for their ability to modulate biological pathways. Phosphonates are known to exhibit inhibitory effects on various enzymes and have been explored as antiviral, anticancer, and anti-inflammatory agents. The chiral center in this compound adds an additional layer of complexity, allowing for the synthesis of enantiomerically pure derivatives that may exhibit enhanced selectivity and reduced side effects.
Recent studies have demonstrated the utility of this compound in the synthesis of novel nucleoside analogs. Nucleoside analogs are synthetic molecules that mimic natural nucleosides but have modified sugar or base components. They are widely used in antiviral therapies due to their ability to interfere with viral replication processes. The incorporation of the< strong>purine moiety into this phosphonate derivative makes it a promising candidate for developing new antiviral agents targeting RNA viruses.
The< strong>phosphonic acid backbone also contributes to the compound's ability to form stable complexes with metal ions. This property is particularly relevant in the context of metallodrug development, where metal ions such as platinum, ruthenium, or copper are coordinated with ligands to form therapeutic agents. The chiral environment provided by the ethoxy)methyl group may influence the binding affinity and selectivity of these metal complexes, leading to more effective therapeutic outcomes.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as chiral resolution and asymmetric catalysis are often employed to obtain enantiomerically pure samples. These methods ensure that the final product possesses the desired stereochemical configuration, which is crucial for its biological activity.
In conclusion, Phosphonic acid, P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]- (CAS no: 92999-29-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the< strong>phosphonic acid group and< strong>purine moiety, make it a versatile scaffold for developing novel therapeutic agents. The chiral center and metal-binding capabilities further enhance its potential applications in drug design and metallodrug development. As research continues to uncover new synthetic methodologies and biological targets, compounds like this are poised to play a pivotal role in next-generation pharmaceutical innovations.
92999-29-6 (Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-) Related Products
- 147127-20-6(Tenofovir)
- 118553-11-0(Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-, monosodium salt (9CI))
- 147057-10-1(Phosphonic acid,P-[[(1R)-2-(2,6-diamino-9H-purin-9-yl)-1-methylethoxy]methyl]-)
- 113852-35-0(Phosphonic acid,P-[[(1S)-2-(2,6-diamino-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl]-)
- 135295-27-1(Phosphonic acid,P-[[2-(6-amino-9H-purin-9-yl)-1-(fluoromethyl)ethoxy]methyl]-)
- 206184-49-8(Tenofovir hydrate)
- 107021-12-5(rac Tenofovir)
- 145986-73-8(Phosphonic acid,P-[[(1S)-2-(6-amino-9H-purin-9-yl)-1-(fluoromethyl)ethoxy]methyl]-)
- 106941-25-7(Adefovir)
- 147127-19-3((S)-Tenofovir)